1-Benzyl-4-(pyridin-2-ylamino)piperidine
Description
Historical Context and Evolution of Piperidine (B6355638) Scaffolds in Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceutical science. wikipedia.org Its journey in medicinal chemistry began with its identification in natural products, most notably in the alkaloid piperine, the compound responsible for the pungency of black pepper, from which piperidine was first synthesized in 1852. federalregister.gov This natural origin hinted at the ring's inherent biological relevance.
Over the decades, the piperidine scaffold has proven to be a remarkably versatile and "privileged" structure in drug design. nih.govnih.gov This status is evidenced by its presence in a vast number of FDA-approved drugs across a wide spectrum of therapeutic areas. nih.govnih.gov Piperidine and its derivatives have been successfully employed as central nervous system (CNS) modulators, analgesics, antihistamines, and anticancer agents. nih.govnih.gov The success of the piperidine ring can be attributed to several key features:
Structural Versatility: The saturated, non-planar (typically chair conformation) structure provides a three-dimensional framework that can be strategically modified to achieve precise spatial orientation of substituents, enabling optimal interactions with biological targets.
Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, which can enhance water solubility and facilitate key ionic interactions with protein residues.
Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists. wikipedia.org
The evolution of piperidine in drug discovery has seen a shift from its use as a simple solvent or basic component to its strategic incorporation as a core scaffold that dictates the pharmacological profile of a molecule. wikipedia.org Recent innovations have even simplified the synthesis of complex piperidine derivatives, further cementing its role in accelerating drug discovery. sigmaaldrich.com
Table 1: Examples of Commercially Available Drugs Containing a Piperidine Scaffold
Rationale for Investigating 1-Benzyl-4-(pyridin-2-ylamino)piperidine as a Chemical Entity
Direct and extensive research findings on this compound are not widely published in mainstream scientific literature, suggesting it is primarily a novel investigational molecule or a key synthetic intermediate. The rationale for its synthesis and study can be logically deduced by examining its constituent fragments and their established roles in medicinal chemistry.
The core structure can be deconstructed into three key components: a piperidine ring, a 2-aminopyridine (B139424) moiety, and an N-benzyl group. The synthesis of such a compound typically starts from 1-benzyl-4-piperidone, a common and commercially available building block used in the creation of a multitude of medicinal compounds. sigmaaldrich.comchemicalbook.com The formation of the 4-amino linkage is a standard synthetic transformation, often achieved through reductive amination.
The investigation of this compound is rationalized by the following points:
Hybrid Scaffold Design: The molecule combines the saturated, three-dimensional piperidine scaffold with the aromatic, hydrogen-bonding capable 2-aminopyridine moiety. This fusion creates a hybrid structure with potential to interact with multiple target classes. The 4-aminopiperidine (B84694) substructure itself is a known linker in many therapeutic agents, including fentanyl and astemizole, and can also possess intrinsic pharmacological activity. sigmaaldrich.com
Role of the N-Benzyl Group: While often used as a protecting group that can be removed in a final synthetic step, the N-benzyl group is also a well-known pharmacophoric element. It provides a large, hydrophobic substituent that can engage in favorable van der Waals and π-π stacking interactions within the binding pockets of proteins. Derivatives of 1-benzylpiperidine (B1218667) are known to act as potent dopamine (B1211576) reuptake inhibitors and acetylcholinesterase inhibitors, highlighting the contribution of this moiety to biological activity. wikipedia.org
Utility as a Chemical Intermediate: The compound serves as a versatile intermediate for the synthesis of more complex molecules. A U.S. patent from 1964 describes the synthesis of related 1-benzyl-4-anilino-piperidines as useful intermediates for creating therapeutically active compounds. google.com The Drug Enforcement Administration (DEA) has also designated related compounds like 4-anilinopiperidine and benzylfentanyl as List I chemicals due to their role as precursors in fentanyl synthesis, underscoring the significance of this chemical class as synthetic building blocks. federalregister.govfederalregister.gov
Exploring New Chemical Space: The combination of these specific moieties represents a logical step in exploring new chemical space for drug discovery. For instance, compounds featuring a 1-benzylpiperidine linked to a heterocyclic system have been investigated as potent sigma receptor (σR) ligands for the potential treatment of neurological disorders. nih.gov Similarly, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been evaluated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov
Therefore, this compound is a chemical entity of significant interest. It can be explored for its own intrinsic biological activity, drawing from the known pharmacology of its components, or utilized as a foundational scaffold for the development of new generations of therapeutic agents targeting a range of diseases.
**Table 3: Physicochemical Properties of N-(1-benzylpiperidin-4-yl)pyridin-2-amine**
*Note: Data is algorithmically predicted and provided for estimation purposes.*
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### **Table of Compound Names**
Compound Name This compound Abiraterone Acetate Astemizole Crizotinib Donepezil Fentanyl Haloperidol Isoniazid Methylphenidate N-(1-benzylpiperidin-4-yl)-2-(pyridin-3-yl)quinazolin-4-amine N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide Niacin Nicotine Nifedipine Piperidine Piperine Pomalidomide Pyridine (B92270) 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine 1-benzyl-4-piperidone 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one 4-anilinopiperidine 4-Benzylpiperidine Benzylfentanyl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-6-15(7-3-1)14-20-12-9-16(10-13-20)19-17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSFZCPGVFDBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for 1-Benzyl-4-(pyridin-2-ylamino)piperidine Synthesis
The synthesis of this compound is a well-documented process that relies on the strategic combination of key precursors and intermediates. The assembly of the core scaffold is typically achieved through multistep reaction protocols, which allow for the controlled construction of the final molecule.
Multistep Reaction Protocols for Core Scaffold Assembly
The construction of the this compound scaffold is a process that involves the careful and sequential assembly of its constituent parts. This is typically achieved through a series of reactions that first build the piperidine (B6355638) and pyridine (B92270) rings, which are then coupled to form the final product.
A crucial starting material for the synthesis of this compound is the piperidine precursor, 1-benzyl-4-piperidone. chemicalbook.comchemicalbook.com This compound can be synthesized through various methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309), which is formed from the 1,4-addition of methyl acrylate (B77674) to benzylamine. chemicalbook.comchemicalbook.com
Another common approach involves the N-alkylation of 4-piperidone (B1582916) monohydrate hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.com This reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) and yields the desired 1-benzyl-4-piperidone in high purity. chemicalbook.com The use of a benzyl protecting group is advantageous due to its stability towards various reagents used in subsequent steps. acs.org
More recent methods have explored the use of acrylic esters and organic bases to simplify the process and improve yields, making it more suitable for industrial-scale production. google.com Additionally, the reduction of 1-benzyl-4-piperidine carboxylic acid esters using red aluminum complexes has been reported as a high-yield method for preparing 1-benzyl-4-piperidine derivatives. google.com
| Starting Materials | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| Benzylamine, Methyl acrylate | 1) 1,4-addition; 2) Dieckmann condensation (Na, Toluene, reflux); 3) Hydrolysis and decarboxylation (HCl, reflux) | 78.4% | chemicalbook.comchemicalbook.com |
| 4-Piperidone monohydrate hydrochloride, Benzyl bromide | K2CO3, DMF, 65°C, 14h | 89.28% | chemicalbook.com |
| Benzylamine, Acrylic ester | 1) Alcohol solvent, 50-60°C; 2) Organic base, 50-85°C; 3) Acid neutralization; 4) Catalyst, 60-85°C; 5) Inorganic base | Not specified | google.com |
The pyridine component of this compound is typically derived from a substituted pyridine intermediate, most commonly 2-aminopyridine (B139424) or a related derivative. The synthesis of these intermediates can be achieved through various established methods.
The Chichibabin reaction, a classic method, involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine. wikipedia.org More contemporary approaches often utilize multicomponent reactions (MCRs) for the efficient, one-pot synthesis of 2-aminopyridine derivatives. nih.govresearchgate.net These MCRs can employ enaminones and malononitrile (B47326) as key precursors, reacting with a primary amine under solvent-free conditions to generate the desired substituted 2-aminopyridines. nih.gov
Another strategy involves the substitution of a leaving group, such as a halogen, from the 2-position of the pyridine ring. nih.gov For instance, 2-chloropyridine (B119429) can react with an amine under basic conditions to yield the corresponding 2-aminopyridine derivative. nih.gov The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the electronegative nitrogen atom, which makes the ortho and para positions more susceptible to substitution. stackexchange.comyoutube.com
| Method | Starting Materials | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|---|
| Chichibabin Reaction | Pyridine | Sodium amide (NaNH2) | Direct amination | wikipedia.org |
| Multicomponent Reaction | Enaminone, Malononitrile, Primary amine | Solvent-free, heat | One-pot, efficient | nih.govresearchgate.net |
| Nucleophilic Substitution | 2-Halopyridine (e.g., 2-chloropyridine) | Amine, Base (e.g., K2CO3), Solvent (e.g., DMSO) | Versatile for various amines | nih.gov |
Formation of the Amino Linkage and Piperidine-Pyridine Coupling
The final and crucial step in the synthesis of this compound is the formation of the amino linkage that connects the piperidine and pyridine rings. This coupling is typically achieved through one of two primary methods: reductive amination or nucleophilic aromatic substitution.
Reductive amination is a widely used and effective method for forming the C-N bond between the piperidine and pyridine moieties. justia.com This process involves the reaction of 1-benzyl-4-piperidone with 2-aminopyridine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride, sodium cyanoborohydride, or hydrogen gas with a metal catalyst (e.g., Pd/C). justia.com The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product. This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine, which can be unstable.
An alternative approach to coupling the piperidine and pyridine rings is through a nucleophilic aromatic substitution (SNA_r) reaction. nih.govnih.gov In this method, a piperidine derivative, such as 4-amino-1-benzylpiperidine, acts as the nucleophile, attacking an activated pyridine ring that contains a suitable leaving group at the 2-position (e.g., a halogen). nih.gov
The pyridine ring's inherent electron deficiency, particularly at the 2- and 4-positions, facilitates this type of reaction. stackexchange.com The presence of an electron-withdrawing group on the pyridine ring can further enhance its reactivity towards nucleophilic attack. nih.gov The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. nih.gov
A more advanced and versatile method for this coupling is the Buchwald-Hartwig amination. rsc.orgnih.govyoutube.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines under relatively mild conditions. The use of specialized phosphine (B1218219) ligands is often crucial for the success of this reaction, enabling the coupling of a wide range of substrates with high efficiency. youtube.com
| Method | Reactants | Key Reagents/Catalysts | Mechanism | Reference |
|---|---|---|---|---|
| Reductive Amination | 1-Benzyl-4-piperidone, 2-Aminopyridine | NaBH4, NaBH3CN, or H2/Pd-C | Formation and in-situ reduction of an imine | justia.com |
| Nucleophilic Aromatic Substitution (SNA_r) | 4-Amino-1-benzylpiperidine, 2-Halopyridine | Base (e.g., K2CO3) | Nucleophilic attack on the pyridine ring with displacement of a leaving group | nih.govnih.gov |
| Buchwald-Hartwig Amination | 4-Amino-1-benzylpiperidine, 2-Halopyridine | Palladium catalyst, Phosphine ligand, Base | Palladium-catalyzed cross-coupling | rsc.orgnih.govyoutube.comorganic-chemistry.org |
Derivatization Strategies for Analog Libraries
The creation of analog libraries from the this compound core is a key strategy in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). Modifications are typically focused on three main regions of the molecule: the pyridine ring, the benzyl moiety, and the piperidine ring.
Substituent Variation on the Pyridine Ring
The pyridine ring is a common target for modification to enhance biological activity. Structure-activity relationship studies have shown that the nature and position of substituents on the pyridine ring can significantly influence the pharmacological profile of the resulting compounds. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, has been found to enhance the antiproliferative activity of pyridine derivatives in some contexts. nih.gov Conversely, the addition of halogens or bulky groups can sometimes lead to decreased activity. nih.gov
In the context of pyrazolo[1,5-a]pyrimidin-7-amines with a 7-(2-pyridylmethylamine) group, a clear SAR has been observed. mdpi.com Electron-donating groups on the pyridine ring, particularly strong amine-based donors, were associated with more potent anti-mycobacterial activity, while electron-withdrawing groups led to inactive compounds. mdpi.com Specifically, 4'-N-morpholine derivatives demonstrated excellent inhibitory activity. mdpi.com The position of the substituent also plays a crucial role. For example, substituents at the 6'-position (ortho to the pyridine nitrogen) showed that while neutral groups were not favored, strong electron donors resulted in active compounds. mdpi.com
| Pyridine Ring Substituent | Observed Effect on Activity | Reference |
| Methoxy (-OCH3) groups | Increased antiproliferative activity | nih.gov |
| Amino (-NH2) groups | Enhanced antiproliferative activity | nih.gov |
| Halogen atoms | Lower antiproliferative activity | nih.gov |
| 4'-N-morpholine | Excellent anti-mycobacterial inhibition | mdpi.com |
| 6'-position neutral groups | Not favored for activity | mdpi.com |
| 6'-position strong electron donors | Active compounds | mdpi.com |
Modifications of the Benzyl Moiety
The benzyl group attached to the piperidine nitrogen is another key site for structural modification. Altering the substituents on the phenyl ring of the benzyl group can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby influencing its interaction with biological targets.
Research on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives showed that isosteric replacements or modifications of the benzylpiperidine moiety were generally detrimental to acetylcholinesterase (AChE) inhibitory activity. nih.gov However, in other series of compounds, substitutions on the benzyl group have proven beneficial. For example, in a series of N-benzyl pyridinium-curcumin derivatives, substitution at the benzyl residue with a small fluorine atom resulted in potent AChE inhibitors, while bulkier groups like nitro, bromo, and methyl led to lower activity. nih.gov
In the development of dopamine (B1211576) D4 receptor antagonists, various substitutions on the O-benzyl group of benzyloxy piperidine derivatives were explored. nih.gov For instance, adding a fluorine or trifluoromethyl group to the benzyl ring produced active compounds. nih.gov Similarly, a 4-chloro substitution also yielded an active analog. nih.gov The exploration of different benzyl groups, such as 3-fluorobenzyl, 4-fluoro-3-methylbenzyl, and 3-trifluoromethoxybenzyl, led to compounds with varying degrees of activity. nih.gov
| Benzyl Moiety Modification | Impact on Activity | Reference |
| Isosteric replacements | Detrimental to AChE inhibition | nih.gov |
| Fluorine substitution | Potent AChE inhibition | nih.gov |
| Nitro, bromo, methyl groups | Lower AChE inhibition | nih.gov |
| 3-Fluoro, 3-trifluoromethyl, 4-chloro | Active dopamine D4 antagonists | nih.gov |
Alterations to the Piperidine Ring System (e.g., Ring Expansion, Ring Opening)
Modifications to the central piperidine ring, such as ring expansion to a larger heterocycle or ring-opening to an acyclic amine, can dramatically alter the conformational properties and biological activity of the resulting analogs. These changes can impact the molecule's ability to fit into a specific binding pocket.
While direct examples of ring expansion or opening specifically for this compound are not extensively detailed in the provided context, the synthesis of various piperidine derivatives highlights the importance of the piperidine scaffold. mdpi.com The piperidine ring is a privileged structure in medicinal chemistry due to its prevalence in many bioactive molecules. nih.gov Synthetic strategies often focus on constructing the piperidine ring with desired substituents in place. mdpi.com For instance, the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin involved the creation of a spirocyclic moiety on the piperidine ring, demonstrating a sophisticated alteration to the core piperidine structure. beilstein-journals.org The synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone also showcases the versatility of the piperidine core for further functionalization. researchgate.net
Stereochemical Control in Synthesis
The presence of stereocenters in this compound and its derivatives necessitates stereochemical control during synthesis to isolate the desired stereoisomers, which often exhibit different pharmacological activities.
Asymmetric Synthetic Routes
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Several methods have been developed for the asymmetric synthesis of substituted piperidines. One approach involves the asymmetric hydrogenation of pyridine derivatives. For example, an Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines using the ligand MeO-BoQPhos has been developed, achieving high enantioselectivities. nih.gov Another strategy combines chemical synthesis and biocatalysis in a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines. nih.gov
A scalable synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been described, which involves the reduction of a pyridinium (B92312) salt, followed by epoxidation and ring-opening. researchgate.net The final racemic intermediate is then resolved by salt formation with (R)-O-acetyl mandelic acid to yield the desired enantiomer. researchgate.net
Diastereoselective Approaches
Diastereoselective synthesis focuses on controlling the formation of diastereomers when multiple stereocenters are present. In the synthesis of piperidine derivatives, diastereoselectivity can be achieved through various catalytic methods. For instance, borenium ions have been used to diastereoselectively reduce substituted pyridines to piperidines in the presence of hydrosilanes. mdpi.com
The synthesis of cis-configured 2,4-disubstituted 1-alkylpiperidines has been achieved through the stereoselective hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group. mdpi.com Furthermore, the regio- and stereospecific ring opening of 1-benzyl-3,4-epoxypiperidine with benzylamine can establish a trans-relationship between the resulting amine and hydroxyl groups. researchgate.net
Structure Activity Relationship Sar Elucidation
Correlating Structural Features with Receptor Binding Affinities
The affinity with which a compound binds to a biological receptor is fundamentally linked to its three-dimensional structure and chemical properties. For 1-Benzyl-4-(pyridin-2-ylamino)piperidine analogs, features such as the distance between key functional groups and the molecule's stereochemistry are critical determinants of receptor recognition and binding strength.
The spacing between the piperidine (B6355638) and pyridine (B92270) rings is a crucial factor in determining the binding affinity for certain receptors. In a series of analogs designed to probe the effect of this linker on sigma-1 (σ1) receptor affinity, a direct amino connection (where the linker length, n, is 0) in the parent structure, 2-[(1-benzylpiperidin-4-yl)amino]pyridine-3,5-dicarbonitrile, resulted in a binding affinity (Ki) of 29.2 nM. nih.gov
Systematically increasing the length of the hydrocarbon chain linker between these two rings led to a significant increase in binding affinity. Research demonstrates that extending the linker from a direct amino group to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in progressively higher affinity for the human σ1 receptor. nih.gov The optimal length was found to be a three-carbon chain (propylamino), which yielded a Ki of 2.97 ± 0.22 nM, representing an almost tenfold increase in affinity compared to the direct linkage. nih.gov However, extending the chain further to four carbons slightly decreased the affinity, suggesting that a specific spatial orientation is optimal for receptor interaction. nih.gov
| Compound Series | Linker (n=carbons) | hσ1 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Analog 1 | 0 (amino) | 29.2 | nih.gov |
| Analog 2 | 2 (ethylamino) | 7.57 ± 0.59 | nih.gov |
| Analog 3 | 3 (propylamino) | 2.97 ± 0.22 | nih.gov |
| Analog 4 | 4 (butylamino) | 3.97 ± 0.66 | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in molecular recognition by biological receptors. For piperidine-based compounds, the specific stereoisomer can dramatically influence binding affinity and functional activity. nih.gov While specific stereochemical studies on this compound were not found in the reviewed literature, the principles derived from related structures are highly relevant.
In analogous systems, the piperidine ring is considered an essential scaffold that helps to establish and maintain an optimal dihedral angle between different parts of the molecule, which is critical for effective interaction with a target protein. jst.go.jp The introduction of chiral centers, for instance within the piperidine ring or its substituents, would result in distinct enantiomers or diastereomers. These stereoisomers would orient the key interacting groups (like the benzyl (B1604629) and pyridine rings) differently in space, leading to one isomer fitting more precisely into the receptor's binding pocket than the other. This differential fit directly impacts binding affinity and, consequently, pharmacological activity. nih.govjst.go.jp
Impact of Aromatic Substitutions on Pharmacological Profiles
Modifying the aromatic rings—the pyridine and benzyl moieties—with various chemical substituents is a fundamental strategy for fine-tuning the pharmacological profile of a lead compound. These substitutions can alter electronic properties, lipophilicity, and steric bulk, which in turn influence enzyme inhibition, receptor affinity, and selectivity.
Substitutions on the pyridine ring can profoundly alter a compound's affinity and selectivity for different receptor subtypes. In studies of epibatidine, a molecule also containing a substituted pyridine ring, various analogs demonstrated a wide range of affinities and efficacies at neuronal nicotinic receptors. nih.gov For example, a bromo-substituted analog showed 4- to 55-fold greater affinity for β2-containing receptors over β4-containing ones. nih.gov An amino-substituted analog also displayed significantly greater affinity (10- to 115-fold) for β2- over β4-containing receptor subtypes. nih.gov
Furthermore, replacing the entire aromatic ring can have a drastic effect. In one study of N-(1-benzylpiperidin-4-yl)arylacetamide analogs, replacing a phenyl ring (an analog for the pyridine ring) with an imidazole (B134444) or pyridyl ring led to a more than 60-fold loss in affinity for sigma-1 receptors. researchgate.net This highlights the specific electronic and structural contributions of the pyridine ring that are necessary for potent binding. In another series, the introduction of a phenyl group at the C4 position and a methyl-substituted propargyl amine at the C6 position of a pyridine dicarbonitrile core produced a compound that was twofold more affine for the rat σ2 receptor than the human σ1 receptor, demonstrating that multiple substitutions can tune selectivity between receptor subtypes. nih.gov
| Ring System | Substitution/Replacement | Observed Effect | Reference |
|---|---|---|---|
| Pyridine (in Epibatidine) | Bromo | 4- to 55-fold higher affinity for β2- vs. β4-containing nAChRs. | nih.gov |
| Pyridine (in Epibatidine) | Amino | 10- to 115-fold higher affinity for β2- vs. β4-containing nAChRs. | nih.gov |
| Pyridine (in Epibatidine) | Fluoro | 52- to 875-fold higher affinity for β2- vs. β4-containing nAChRs. | nih.gov |
| Arylacetamide (Phenyl) | Replaced with Imidazole or Pyridyl | >60-fold loss in affinity for sigma-1 receptors. | researchgate.net |
The N-benzyl group is a critical component for the activity of many piperidine-based compounds, often providing essential hydrophobic interactions within the receptor's binding pocket. encyclopedia.pub The nature of its contribution, however, is highly dependent on the specific biological target.
For sigma-1 receptor ligands, substitutions on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity compared to the unsubstituted parent compound. researchgate.net This suggests that for this target, the unsubstituted benzyl group is near-optimal for binding. Conversely, in a different series of compounds designed as acetylcholinesterase (AChE) inhibitors, substituting a related benzamide (B126) moiety at the para position with a bulky group led to a substantial increase in activity. nih.gov For yet another series of AChE inhibitors, any modification or isosteric replacement of the benzylpiperidine moiety was found to be detrimental to the activity. nih.gov These contrasting findings underscore that the benzyl group's role is not universal; its modification must be tailored to the specific topology and chemical environment of the target's binding site.
Role of the Piperidine Ring Conformation and Substituent Orientation
The piperidine ring is more than a simple scaffold; its conformational flexibility and the resulting orientation of its substituents are crucial for biological activity. jst.go.jpresearchgate.net The piperidine ring typically adopts a stable chair conformation, which positions the substituents at the 1- and 4-positions in either axial or equatorial orientations. science.gov This orientation is critical for placing the attached pharmacophoric groups—in this case, the benzyl and pyridin-2-ylamino moieties—in the correct spatial arrangement to interact with a receptor.
Understanding Selectivity Determinants via SAR Studies
The careful examination of structure-activity relationships (SAR) is crucial in medicinal chemistry for optimizing the selectivity of a lead compound towards its intended biological target while minimizing off-target effects. For the scaffold represented by this compound, SAR studies have provided valuable insights into how modifications of its constituent parts—the N-benzyl group, the piperidine core, and the pyridin-2-ylamino moiety—influence its interaction with various receptors and enzymes. These studies are essential for fine-tuning the compound's pharmacological profile.
Further investigations into analogs have revealed that substitutions on the benzyl ring can modulate both affinity and selectivity. For example, in a series of benzylpiperazine derivatives, the introduction of a para-substituent on the benzyl ring was found to improve affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties of the benzyl substituent.
The nature of the linker between the piperidine ring and the aromatic system is another key determinant of selectivity. Studies on related compounds have shown that the length and flexibility of this linker are critical. For instance, in a series of polyfunctionalized pyridines with a 1-benzylpiperidine (B1218667) moiety, altering the length of the alkylamino linker connecting the piperidine to the pyridine ring significantly impacted σ1 receptor affinity. An increase in the linker length from a direct amino connection (n=0) to an ethylamino (n=2) or propylamino (n=3) chain resulted in a notable increase in affinity for the hσ1R receptor. nih.gov
The pyridin-2-ylamino portion of the molecule also offers opportunities for modification to enhance selectivity. The pyridine ring itself is a common heterocycle in FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable physicochemical properties. nih.gov The substitution pattern on this ring can dramatically alter a compound's biological activity. In a broader context of pyridine derivatives, the presence and positioning of groups such as -OMe, -OH, and -NH2 have been shown to enhance antiproliferative activity, while bulky groups or halogens can have the opposite effect. nih.gov
The piperidine scaffold is a well-established pharmacophore for a variety of central nervous system targets. nih.gov Its conformation and the nature of the substituent at the 4-position are pivotal for receptor engagement. In studies of related acetylcholinesterase inhibitors, the basicity of the piperidine nitrogen was found to be important for activity. nih.gov
The following tables present data from SAR studies on analogs of this compound, illustrating the impact of structural modifications on receptor affinity and selectivity.
Table 1: Impact of Linker Length on σ1 Receptor Affinity
| Compound | Linker (n) | hσ1R Ki (nM) |
|---|---|---|
| Analog 1 | 0 | 29.2 |
| Analog 2 | 2 | 7.57 |
| Analog 3 | 3 | 2.97 |
| Analog 4 | 4 | 3.97 |
Data sourced from studies on 2-amino-pyridine derivatives bearing a 1-benzylpiperidine moiety. nih.gov
Table 2: Selectivity of Benzylpiperazine Analogs for Sigma Receptors
| Compound | HYD1 | Linker | HYD2 | Ki σ1 (nM) | Ki σ2/Ki σ1 |
|---|---|---|---|---|---|
| Lead Compound 8 | - | - | 4-methoxybenzylpiperazinyl | - | 432 |
| 15 | Cyclohexyl | 3-carbon units | 4-methoxybenzylpiperazinyl | 1.6 | 886 |
| 24 | - | - | - | - | 423 |
Data from a study on benzylpiperazine derivatives, where HYD1 and HYD2 represent hydrophobic domains. nih.gov
These findings collectively underscore the importance of a systematic SAR approach to understand and optimize the selectivity of compounds based on the this compound scaffold. The N-benzyl group, the linker, and the pyridinamino moiety are all critical components that can be chemically modified to achieve a desired pharmacological profile.
Scientific Data Unavailable for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is no publicly accessible research data detailing the specific molecular mechanisms and biological target interactions of the chemical compound This compound .
Despite targeted searches for information pertaining to its sigma receptor modulatory actions, cholinesterase enzyme inhibition, and its effects on neurotransmitter transporters and receptors, no specific experimental data, such as binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀), could be located for this particular molecule.
Consequently, it is not possible to provide a detailed scientific article on the following topics as requested:
Sigma Receptor Modulatory Actions: No information was found regarding its subtype selectivity for σ1R versus σ2R or its capacity to act as an agonist or antagonist at these receptors.
Cholinesterase Enzyme Inhibition: There is no available data on its inhibitory potency and specificity for acetylcholinesterase (AChE) or its modulatory effects on butyrylcholinesterase (BuChE).
Modulation of Neurotransmitter Transporters and Receptors: The interaction of this compound with various neurotransmitter transporters remains uncharacterized in the available literature.
Without published research findings, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further empirical research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological profile of this compound.
Molecular Mechanisms and Biological Target Interactions
Modulation of Neurotransmitter Transporters and Receptors
Dopamine (B1211576) Reuptake Inhibition
No studies were identified that specifically investigate the affinity or inhibitory activity of 1-Benzyl-4-(pyridin-2-ylamino)piperidine on the dopamine transporter. While related compounds such as 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine are known to be potent dopamine reuptake inhibitors, this activity cannot be extrapolated to the title compound without direct experimental evidence.
N-Methyl-D-Aspartate (NMDA) Receptor Interactions
Research on NMDA receptor ligands has explored various piperidine (B6355638) derivatives. For instance, compounds like 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine have been identified as antagonists of the NR1A/2B subtype. However, no such data is available for this compound.
Cannabinoid Receptor 2 (CB2) Agonism
The scientific literature contains information on other classes of compounds, such as 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives, which act as selective cannabinoid CB2 receptor agonists. There is no evidence to suggest that this compound shares this pharmacological profile.
Computational Chemistry and Rational Design
In Silico Screening and Virtual Ligand Library Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a core structure like 1-Benzyl-4-(pyridin-2-ylamino)piperidine, virtual ligand library design involves the creation of a focused collection of derivatives by systematically modifying its constituent parts.
The process begins with the core scaffold. A virtual library is then generated by introducing a variety of substituents at key positions. For this compound, modifications could include:
Aromatic Ring of the Benzyl (B1604629) Group: Introducing electron-donating or electron-withdrawing groups to alter electronic properties and explore potential interactions with hydrophobic pockets.
Pyridine (B92270) Ring: Substitution on the pyridine ring to modulate hydrogen bonding capacity and steric interactions.
Piperidine (B6355638) Ring: Although less common, modifications here could explore conformational effects.
These designed libraries, containing thousands of virtual compounds, can then be screened against the three-dimensional structure of a specific biological target to filter for potential hits. This approach accelerates the discovery process by prioritizing compounds for synthesis and in vitro testing.
Table 1: Example of a Virtual Ligand Library Based on the this compound Scaffold
This table illustrates how a virtual library is constructed by varying substituents at designated points (R1 and R2) on the core structure.
| Compound ID | Core Scaffold | R1 (Benzyl Ring Substitution) | R2 (Pyridine Ring Substitution) |
| BPP-001 | This compound | -H (Unsubstituted) | -H (Unsubstituted) |
| BPP-002 | This compound | 4-Cl | -H |
| BPP-003 | This compound | 4-OCH3 | -H |
| BPP-004 | This compound | -H | 5-F |
| BPP-005 | This compound | 4-Cl | 5-F |
Molecular Docking and Binding Pose Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for predicting the binding mode and affinity of a small molecule, such as this compound, within the active site of a target protein.
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more favorable interaction.
For this compound, docking studies could reveal key interactions:
The benzyl group might engage in hydrophobic or π-π stacking interactions with aromatic residues like tryptophan (Trp) or tyrosine (Tyr).
The piperidine nitrogen , if protonated, could form an ionic bond or hydrogen bond with an acidic residue such as aspartic acid (Asp) or glutamic acid (Glu). csic.es
The pyridin-2-ylamino moiety is a prime candidate for forming hydrogen bonds with residues in the active site, acting as both a hydrogen bond donor (the N-H group) and acceptor (the pyridine nitrogen). csic.es
Studies on structurally related N-benzylpiperidine compounds have successfully used docking to predict binding to targets like acetylcholinesterase (AChE), identifying key interacting residues within the enzyme's active site. mdpi.com
Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Target
This table shows the kind of data a docking experiment would generate, including binding energy and the specific amino acid residues predicted to interact with the ligand.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Acetylcholinesterase (AChE) | -11.5 | Trp86, Tyr337, Asp74 | π-π stacking (Benzyl), Hydrogen Bond (Amino N-H), Ionic (Piperidine N+) |
| Sigma-1 Receptor (S1R) | -9.8 | Tyr103, Glu172 | Hydrophobic (Benzyl), Hydrogen Bond (Pyridine N), Hydrogen Bond (Amino N-H) |
| Dopamine (B1211576) Transporter (DAT) | -10.2 | Phe326, Asp79 | π-π stacking (Benzyl), Ionic (Piperidine N+) |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the ligand-target complex predicted by docking and to refine the binding hypothesis.
Starting with the best-docked pose of this compound within its target, an MD simulation calculates the forces between atoms and their subsequent movements over a set period, typically nanoseconds. The simulation provides insights into the flexibility of both the ligand and the protein, the role of solvent (water) molecules, and the persistence of key interactions.
Analysis of the MD trajectory can confirm whether the initial docking pose is stable. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests the complex is not undergoing major conformational changes and the binding is stable. mdpi.comnih.gov Such simulations have been crucial in validating the binding modes of piperidine-based inhibitors. mdpi.comnih.gov
Table 3: Typical Parameters and Outputs of an MD Simulation
This table outlines the setup and expected results from an MD simulation to validate a docked complex.
| Parameter | Description | Typical Value/Output |
| Simulation Time | The duration of the simulation. | 100 nanoseconds |
| Force Field | The set of equations used to describe the potential energy of the system. | AMBER, CHARMM |
| Water Model | The model used to simulate solvent molecules. | TIP3P |
| Temperature/Pressure | The simulated environmental conditions. | 300 K, 1 bar |
| RMSD | Root Mean Square Deviation, a measure of stability. | Plot showing fluctuation over time; stable if < 3 Å |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Plot showing % occupancy of key H-bonds |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors. nih.govwikipedia.org To build a QSAR model for this compound, a dataset of its analogs with measured biological activity (e.g., IC₅₀ values) is required.
Molecular descriptors for each analog are calculated, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A mathematical model is then generated to create an equation that predicts activity based on these descriptors. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Complementary to QSAR, pharmacophore generation identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model would likely include:
A hydrophobic/aromatic feature (the benzyl group).
A hydrogen bond donor (the amino N-H).
A hydrogen bond acceptor (the pyridine nitrogen).
A positive ionizable feature (the piperidine nitrogen).
This pharmacophoric map serves as a 3D query to screen databases for new, structurally diverse compounds that fit the required features.
Table 4: Examples of Descriptors for a QSAR Study of Piperidine Derivatives
This table lists the types of molecular properties that would be calculated and used to build a predictive QSAR model.
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Partial Charge on Pyridine Nitrogen | Propensity for electrostatic or hydrogen bonding interactions. |
| Steric | Molecular Volume | The size and shape of the molecule. |
| Hydrophobic | LogP (Partition Coefficient) | The molecule's lipophilicity, affecting membrane permeability. |
| Topological | Wiener Index | Describes molecular branching and structure. |
| 3D | van der Waals Surface Area | The accessible surface area of the molecule. nih.gov |
De Novo Design Principles for Scaffold Exploration
De novo design is a computational strategy that aims to build novel molecular structures from scratch, often by piecing together small molecular fragments within the constraints of a target's binding site. The this compound scaffold can serve as an excellent starting point for such exploration.
Design principles could involve:
Scaffold Hopping: Replacing the central piperidine ring with other cyclic systems (e.g., pyrrolidine, azepane) to explore different conformational possibilities while retaining key interaction points.
Fragment Linking: Using the benzyl group and the pyridin-2-ylamino group as anchor fragments. A de novo design algorithm could then search for novel linkers to replace the piperidine core, potentially discovering new and more easily synthesizable scaffolds.
Scaffold Decoration: Keeping the core scaffold intact and using algorithms to suggest optimal substitutions on the benzyl and pyridine rings to maximize binding affinity, guided by the shape and properties of the target's active site.
This approach moves beyond simple modifications of an existing molecule and opens the door to discovering entirely new chemical classes of ligands. rsc.org
Prediction of Potential Protein Targets and Biological Activity Spectra
While the previous sections assume a known biological target, computational methods can also be used to predict potential targets for a given molecule. This process, often called "target fishing" or "reverse docking," is valuable for identifying the mechanism of action of a compound or discovering potential off-target effects.
For this compound, its structure would be computationally screened against a large database of 3D protein structures. Docking scores and binding poses are calculated for each protein, and those with the most favorable predicted interactions are identified as potential targets. Given its structural motifs, likely target classes would include G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases or cholinesterases. mdpi.comnih.gov
Furthermore, ligand-based methods can predict a biological activity spectrum based on similarity to compounds with known activities. By comparing the structural and physicochemical properties of this compound to databases of bioactive molecules, these algorithms can generate a probabilistic list of its likely biological functions.
Table 5: Hypothetical Predicted Protein Targets for this compound
This table provides an example of the output from a reverse docking or target prediction algorithm.
| Predicted Protein Target | Target Class | Prediction Score/Confidence | Rationale for Interaction |
| Dopamine D2 Receptor | GPCR | 0.85 | Benzyl group fits in hydrophobic pocket; amine interaction. |
| Acetylcholinesterase | Enzyme | 0.79 | Cation-π interaction with benzyl/piperidine; H-bonding. mdpi.com |
| Sigma-1 Receptor | Chaperone Protein | 0.75 | Matches known pharmacophore of hydrophobic and H-bonding sites. nih.gov |
| hERG Channel | Ion Channel | 0.65 | Potential off-target; common for amine-containing structures. |
Preclinical Efficacy and Therapeutic Potential
Oncological Research Applications
Cell Proliferation Inhibition
There is no available scientific literature or published research data detailing the effects of 1-Benzyl-4-(pyridin-2-ylamino)piperidine on cell proliferation. While other related piperidine (B6355638) compounds have been investigated as anti-proliferative agents, specific findings for this molecule have not been reported. nih.govnih.gov
Anti-Inflammatory and Anti-Infective Potential
Anti-Inflammatory Properties
No studies have been found that evaluate the anti-inflammatory properties of this compound. The potential mechanisms of action, such as inhibition of inflammatory mediators or pathways, have not been described for this specific chemical entity.
Antimicrobial and Antiviral Studies
A review of scientific databases reveals no published studies on the antimicrobial or antiviral activity of this compound. While the broader class of piperidine and pyridine (B92270) derivatives has been a source of compounds with anti-infective properties, data specific to this compound against bacterial, fungal, or viral strains is not available. researchgate.netnih.govmdpi.com
Analytical and Structural Characterization Methodologies
Spectroscopic Analysis (NMR, Mass Spectrometry, FTIR)
No published NMR (¹H, ¹³C), mass spectrometry, or FTIR data for 1-Benzyl-4-(pyridin-2-ylamino)piperidine were found.
Chromatographic Techniques for Purity and Identity Confirmation (HPLC, TLC)
Specific HPLC or TLC methods, including parameters such as column type, mobile phase composition, flow rate, and retention factors (Rf) for this compound, are not described in the available literature.
X-ray Crystallography for Solid-State Structure Determination
There are no reports of the single-crystal X-ray diffraction analysis of this compound. Consequently, data on its crystal system, space group, and unit cell dimensions are not available.
Thermal Analysis (TG-DSC, TG-FTIR)
No thermal analysis data, such as that from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or combined TGA-FTIR, has been published for this compound.
Q & A
Q. Advanced Research Focus
- Storage Conditions : -20°C in airtight, light-resistant containers to prevent degradation .
- Hazard Mitigation : Use PPE (gloves, goggles) and avoid inhalation/contact; wash with soap/water upon exposure .
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) monitor decomposition via HPLC .
How do researchers address challenges in scaling up synthesis while maintaining yield and purity?
Q. Advanced Research Focus
- Process Optimization : Transitioning from batch to flow chemistry improves reproducibility .
- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in multi-step syntheses .
- In-Line Monitoring : Real-time HPLC or FTIR tracks reaction progress, reducing purification bottlenecks .
What analytical techniques differentiate regioisomers or stereoisomers of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
